molecular formula C5Cl3F7 B14424907 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- CAS No. 81291-44-3

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro-

Cat. No.: B14424907
CAS No.: 81291-44-3
M. Wt: 299.40 g/mol
InChI Key: MYYNQANTDZXCAD-UHFFFAOYSA-N
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Description

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- is a halogenated alkene with the molecular formula C5H3Cl3F7 This compound is characterized by the presence of multiple chlorine and fluorine atoms, making it a highly fluorinated and chlorinated derivative of pentene

Preparation Methods

The synthesis of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- typically involves the halogenation of pentene derivatives. One common method includes the reaction of pentene with chlorine and fluorine sources under controlled conditions. Industrial production methods may involve the use of catalysts to facilitate the halogenation process and achieve high yields of the desired compound.

Chemical Reactions Analysis

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the pentene moiety allows for addition reactions with various reagents, such as hydrogen halides and halogens.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context and application.

Comparison with Similar Compounds

Similar compounds to 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- include other halogenated alkenes such as:

  • 1-Pentene, 1,1,5-trichloro-
  • 3,3,4,4,5,5,5-Heptafluoro-1-pentene
  • 2,3,3,4,4,5,5-Heptafluoro-1-pentene

These compounds share similar structural features but differ in the number and position of halogen atoms. The uniqueness of 1-Pentene, 1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoro- lies in its specific halogenation pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

81291-44-3

Molecular Formula

C5Cl3F7

Molecular Weight

299.40 g/mol

IUPAC Name

1,1,2-trichloro-3,3,4,4,5,5,5-heptafluoropent-1-ene

InChI

InChI=1S/C5Cl3F7/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15

InChI Key

MYYNQANTDZXCAD-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(C(C(F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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